4-Bromo-2-cyanobenzoic acid
Overview
Description
4-Bromo-2-cyanobenzoic acid is an organic compound with the molecular formula C8H4BrNO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the fourth position and a cyano group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyanobenzoic acid typically involves the bromination of 2-cyanobenzoic acid. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and ensuring the proper stoichiometric ratio of reactants to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by bromination and subsequent conversion to the cyano derivative through a Sandmeyer reaction. The final step involves hydrolysis to yield this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-cyanobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 4-substituted-2-cyanobenzoic acids.
Reduction: Formation of 4-bromo-2-aminobenzoic acid.
Oxidation: Formation of 4-bromo-2-carboxybenzoic acid.
Scientific Research Applications
4-Bromo-2-cyanobenzoic acid is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its structural properties.
Material Science: The compound is explored for its potential in creating novel materials with specific properties.
Biological Studies: It is used in biochemical assays and studies to understand its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyanobenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzoic acid: Similar structure but with a nitro group instead of a cyano group.
2-Cyano-4-methylbenzoic acid: Similar structure but with a methyl group instead of a bromine atom.
4-Chloro-2-cyanobenzoic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-2-cyanobenzoic acid is unique due to the presence of both bromine and cyano groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-bromo-2-cyanobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMVUDLKRUPTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310473 | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223434-16-9 | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223434-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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